Product packaging for Borrecapine(Cat. No.:CAS No. 66408-14-8)

Borrecapine

Cat. No.: B1204278
CAS No.: 66408-14-8
M. Wt: 308.4 g/mol
InChI Key: ZSWYXBSEVUNDFU-UAOJZALGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Borrecapine is a monoterpene indole alkaloid originally isolated from the aerial parts of the Guyanese Rubiaceae plant Borreria capitata (now classified as Spermacoce capitata ) . This intriguing natural product is of significant interest in phytochemistry and natural product research due to its unique structure that does not biogenetically derive from secologanin, setting it apart from many other monoterpene indole alkaloids . For decades, the stereochemical configuration of this compound remained unassigned. A comprehensive 2023 spectroscopic reinvestigation, using modern techniques including 2D NMR and computational methods on the original 1977 samples, has now clarified its structure . This study confirms the integrity and stability of the authentic compound, making it a reliable standard for comparative analysis. This compound is part of a fascinating group of alkaloids found in Borreria and Spermacoce species, which have been used in traditional medicine across various cultures . As a research chemical, it serves as a key compound for investigating the chemodiversity and biosynthesis of unusual alkaloid pathways in plants. This product is intended for research purposes by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N2O B1204278 Borrecapine CAS No. 66408-14-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66408-14-8

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

[(2R,3R,5S)-3-ethenyl-3-methyl-5-(2-methylprop-1-enyl)pyrrolidin-2-yl]-(1H-indol-3-yl)methanone

InChI

InChI=1S/C20H24N2O/c1-5-20(4)11-14(10-13(2)3)22-19(20)18(23)16-12-21-17-9-7-6-8-15(16)17/h5-10,12,14,19,21-22H,1,11H2,2-4H3/t14-,19+,20+/m1/s1

InChI Key

ZSWYXBSEVUNDFU-UAOJZALGSA-N

SMILES

CC(=CC1CC(C(N1)C(=O)C2=CNC3=CC=CC=C32)(C)C=C)C

Isomeric SMILES

CC(=C[C@@H]1C[C@]([C@@H](N1)C(=O)C2=CNC3=CC=CC=C32)(C)C=C)C

Canonical SMILES

CC(=CC1CC(C(N1)C(=O)C2=CNC3=CC=CC=C32)(C)C=C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Borrecapine

Total Synthesis Approaches for Borrecapine

The complete laboratory synthesis of this compound has been a subject of significant research interest. Chemists have devised various routes to assemble this complex molecule from simpler, readily available starting materials.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool that allows chemists to deconstruct a target molecule into simpler precursors, revealing potential synthetic routes. A key retrosynthetic disconnection for this compound centers on a novel [4+1] heteroannulation reaction. This strategy envisages the formation of the core pyrroline ring system by the union of a four-atom component and a one-atom component. This disconnection simplifies the complex pyrrolidine (B122466) core of this compound into more manageable building blocks.

The forward execution of this strategy involves a key reaction between a β,γ-unsaturated oxime ester and a terminal alkyne, which ultimately forms the substituted 1-pyrroline (B1209420) ring, a central feature of the this compound structure.

Strategic Protecting Group Chemistry in this compound Synthesis

In the multi-step synthesis of a complex molecule like this compound, the strategic use of protecting groups is crucial. Protecting groups are temporarily installed on reactive functional groups to prevent them from undergoing unwanted reactions during a synthetic sequence. While specific details on the protecting group strategy employed in the published total synthesis of this compound are not extensively detailed in the available literature, general principles of protecting group chemistry would be applied.

Functional GroupPotential Protecting Group
Amine (if present)Boc (tert-butyloxycarbonyl), Cbz (Carboxybenzyl)
Hydroxyl (if present)Silyl ethers (e.g., TBDMS), Benzyl ether
Carbonyl (if present)Acetal, Ketal

Stereoselective and Enantioselective Syntheses of this compound

The synthesis of this compound presents a stereochemical challenge due to the presence of multiple stereocenters. A successful total synthesis must therefore control the three-dimensional arrangement of atoms in the molecule. The first total synthesis of this compound is reported to be highly stereoselective. researchgate.net

A key step, the Alder-ene reaction of in situ generated 1,6-enynimines, proceeds with high stereoselectivity. researchgate.net This reaction establishes the relative stereochemistry of the substituents on the newly formed pyrroline ring. Mechanistic studies suggest that the selective transfer of an allylic hydrogen atom during this pericyclic reaction is responsible for the observed stereochemical outcome. researchgate.net

Achieving an enantioselective synthesis, which produces a single enantiomer of the target molecule, often requires the use of chiral catalysts or starting materials. While the initial reports highlight the diastereoselectivity of the synthesis, further details on the specific strategies employed to achieve enantiopure this compound are not extensively described in the currently available scientific literature.

Novel Catalytic Transformations Employed in this compound Synthesis

The total synthesis of this compound has leveraged novel catalytic transformations to efficiently construct the molecular framework. A standout example is the copper-catalyzed synthesis of polysubstituted 1-pyrrolines. researchgate.net This reaction, a formal [4+1] heteroannulation, utilizes a catalytic amount of copper(II) acetate (B1210297) in the presence of 2,2'-biquinoline. researchgate.net The copper catalyst facilitates the reaction between a β,γ-unsaturated oxime ester and a terminal alkyne to generate a 1,6-enynimine intermediate in situ. researchgate.net

This intermediate then undergoes a highly stereoselective Alder-ene reaction to furnish the 1-pyrroline ring system. researchgate.net This copper-catalyzed transformation is a pivotal and innovative step in the synthesis, enabling the construction of a key structural motif of this compound with high efficiency and stereocontrol.

Semisynthetic Routes to this compound Analogues

Information regarding semisynthetic routes to this compound analogues is not available in the reviewed scientific literature. Semisynthesis typically involves the chemical modification of a naturally occurring starting material that is structurally related to the target molecule. Should a readily available natural product with a similar core structure to this compound be identified, it could potentially serve as a starting point for the synthesis of new analogues.

Combinatorial Chemistry Approaches for this compound Derivatives

There is no information in the current scientific literature on the application of combinatorial chemistry approaches for the generation of this compound derivatives. Combinatorial chemistry is a powerful technique for rapidly creating large libraries of related compounds, which can then be screened for desired biological activities. The development of a robust synthetic route to the this compound core could, in principle, be adapted for combinatorial synthesis, allowing for the systematic variation of substituents around the molecular scaffold to explore the structure-activity relationships of this compound class.

Derivatization Strategies for Enhancing this compound Bioactivity (Preclinical)

The modification of a natural product's core structure is a common strategy in medicinal chemistry to improve its therapeutic properties. For this compound, derivatization strategies would likely focus on enhancing its affinity for biological targets and improving its metabolic stability, key considerations in preclinical development.

Without confirmed biological targets for this compound, any discussion of improving receptor affinity remains speculative. However, general principles of structure-activity relationship (SAR) studies for indole (B1671886) alkaloids can be applied. Key areas for modification on the this compound scaffold would likely include the indole nucleus, the pyrrolidine ring, and the side chains.

Potential modifications could involve:

Substitution on the Indole Ring: Introducing various functional groups (e.g., halogens, hydroxyl, methoxy) at different positions on the indole ring could modulate electronic properties and hydrogen bonding potential, which may influence receptor binding.

Modification of the Side Chains: The vinyl and isobutenyl side chains offer opportunities for chemical manipulation. For instance, hydrogenation to the corresponding saturated analogues or introduction of polar functional groups could alter the lipophilicity and steric bulk, thereby affecting receptor interaction.

A hypothetical preclinical study might involve synthesizing a library of this compound analogues with systematic variations at these positions and then screening them against a panel of relevant biological targets to identify derivatives with enhanced affinity.

Table 1: Hypothetical this compound Analogues for Receptor Affinity Screening

Compound IDModificationRationale
BOR-001Saturation of vinyl groupInvestigate the role of the double bond in receptor binding.
BOR-0025-Bromoindole analogueExplore the effect of a halogen substituent on binding affinity.
BOR-003N-Methylation of indoleAssess the importance of the indole N-H for hydrogen bonding.
BOR-004Hydroxylation of isobutenyl groupIntroduce a polar group to potentially form new interactions.

This table is illustrative and based on general medicinal chemistry principles for indole alkaloids.

The metabolic stability of a drug candidate is a critical factor in determining its pharmacokinetic profile. For monoterpene indole alkaloids, common metabolic pathways include oxidation, N-dealkylation, and glucuronidation. Strategies to enhance the metabolic stability of this compound in preclinical models would aim to block or slow down these processes.

Potential strategies include:

Introduction of Blocking Groups: Placing metabolically robust groups, such as fluorine atoms or a cyclopropyl ring, at positions susceptible to oxidation can prevent metabolic breakdown.

Isosteric Replacement: Replacing metabolically labile moieties with more stable isosteres can improve metabolic stability while retaining biological activity. For example, replacing a methyl group with a trifluoromethyl group.

Preclinical assessment of metabolic stability would typically involve incubating this compound and its derivatives with liver microsomes or hepatocytes from various species (e.g., mouse, rat, human) and monitoring the rate of disappearance of the parent compound over time.

Table 2: Potential Strategies to Enhance Metabolic Stability of this compound

StrategyExample ModificationExpected Outcome in Preclinical Models
Metabolic Blocking Introduction of a fluorine atom on the indole ring.Increased half-life in liver microsome assays.
Isosteric Replacement Replacement of the vinyl group with a cyclopropyl group.Reduced susceptibility to oxidative metabolism.
Conformational Restriction Introduction of a methylene bridge to create a more rigid structure.Decreased recognition by metabolic enzymes.

This table presents general strategies and hypothetical outcomes based on studies of other indole alkaloids.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of complex natural products like this compound is a growing area of focus aimed at reducing the environmental impact of chemical processes. hilarispublisher.comhilarispublisher.compnas.orgsolubilityofthings.com While a specific "green" synthesis of this compound has not been reported, the known total synthesis provides a basis for considering where more environmentally benign methodologies could be applied.

The principles of green chemistry that could be relevant to this compound synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents. hilarispublisher.com

For instance, in a reported total synthesis of this compound, several steps involve the use of traditional organic solvents and reagents. A green chemistry approach would seek to replace these with more sustainable options.

Table 3: Potential Green Chemistry Modifications to a this compound Synthetic Step

Original StepPotential Green ModificationGreen Chemistry Principle Addressed
Use of chlorinated solvents (e.g., dichloromethane)Replacement with a biosolvent (e.g., 2-methyltetrahydrofuran)Use of Safer Solvents
Stoichiometric use of a reducing agentDevelopment of a catalytic hydrogenation stepCatalysis, Atom Economy
High-temperature reactionsInvestigation of microwave-assisted or enzymatic reactions at lower temperaturesEnergy Efficiency

The development of a truly green synthesis of this compound would require a holistic approach, considering the entire lifecycle of the process, from starting materials to waste disposal. hilarispublisher.com

Molecular and Cellular Mechanisms of Action of Borrecapine

Identification and Validation of Molecular Targets for Borrecapine

Currently, there is no publicly available scientific literature that identifies or validates specific molecular targets for this compound. The single reported antiplasmodial activity has not yet been traced to a specific protein or molecular pathway. core.ac.uk The process of identifying the direct binding partners of a bioactive small molecule like this compound is a critical step in understanding its function and potential for therapeutic development.

While a range of target deconvolution methodologies exists, none have been specifically applied to this compound in published research. These methods are essential for elucidating the mechanism of action of phenotypically active compounds. Modern approaches are broadly categorized as label-based and label-free. Label-based strategies involve chemically modifying the compound of interest to include a reporter tag, while label-free methods, such as those utilizing mass spectrometry or genetic techniques like CRISPR/Cas9 screening, identify targets without altering the compound's structure. nih.gov The application of such techniques would be a necessary next step in this compound research.

There are no specific protein-ligand interaction studies for this compound documented in the scientific literature. Such studies, which often employ biophysical techniques like X-ray crystallography, nuclear magnetic resonance (NMR), or computational docking simulations, are fundamental for characterizing the binding of a ligand to its protein target at an atomic level. scribd.comlibretexts.org These analyses provide crucial insights into binding affinity, specificity, and the conformational changes that lead to a biological response.

Beyond the observed antiplasmodial activity, specific data on the inhibition or activation of enzymes by this compound is not available. core.ac.uk Comprehensive enzymatic profiling is a key component of mechanistic studies, often revealing whether a compound acts as a competitive, noncompetitive, or uncompetitive inhibitor, which in turn sheds light on its mode of action. libretexts.org Without such studies, the biochemical basis for this compound's activity remains speculative.

Intracellular Signaling Pathways Modulated by this compound

There is currently no information in the scientific literature detailing the modulation of any intracellular signaling pathways by this compound. Understanding how a compound affects signaling networks is crucial, as these pathways regulate virtually all cellular processes.

No studies have been published that investigate the effects of this compound on kinase cascades. Protein kinases are central components of signaling pathways, and their dysregulation is implicated in numerous diseases. nih.govmdpi.commerckmillipore.commdpi.com Determining whether this compound inhibits or activates specific kinases or kinase families would be a critical area for future research.

The effect of this compound on the regulation of transcription factors has not been reported. Transcription factors are proteins that control the rate of transcription of genetic information from DNA to messenger RNA, thereby regulating gene expression. libretexts.orgnih.govsavemyexams.comkhanacademy.orgnih.gov Any potential influence of this compound on these key regulatory proteins is currently unknown.

Second Messenger Systems Influenced by this compound

A thorough review of the available scientific literature indicates a significant gap in the understanding of how this compound interacts with intracellular signaling pathways. Currently, there are no specific studies detailing the influence of this compound on key second messenger systems. These systems, which include molecules like cyclic adenosine (B11128) monophosphate (cAMP), inositol (B14025) trisphosphate, and diacylglycerol, are crucial for transducing extracellular signals into intracellular responses. scribd.comnih.gov The effect of this compound on the enzymes that synthesize these messengers, such as adenylyl cyclase, or on their downstream effectors, remains an uninvestigated area of its pharmacology. nih.gov

Subcellular Localization and Trafficking of this compound

The specific subcellular distribution and transport mechanisms of this compound within eukaryotic cells have not yet been elucidated in published research. researchgate.netresearchgate.net Studies to determine where the compound accumulates—for instance, in the nucleus, mitochondria, endoplasmic reticulum, or cytosol—are lacking. Consequently, the molecular machinery, such as specific transporters or trafficking pathways that may govern its movement into and within cells, remains unknown. nih.govnih.gov

Impact of this compound on Cellular Processes

While research on the pure compound is limited, studies on plant extracts containing this compound and on closely related molecules provide some insight into its potential biological activities.

Direct in vitro studies on the effect of isolated this compound on cell proliferation and apoptosis are not extensively documented. However, this compound is a known constituent of plants from the Borreria and Spermacoce genera, which have been investigated for their medicinal properties. nih.govphcogrev.com Extracts from these plants have demonstrated various biological activities, including antitumor effects. nih.gov For instance, an extract from the aerial parts of Borreria verticillata, which was found to contain this compound, showed moderate activity against Plasmodium falciparum but did not exhibit significant cytotoxic effects in the tested cell lines. researchgate.netpastic.gov.pk

In a study focused on the synthesis of various compounds, a synthesized juglone (B1673114) derivative, developed in a project that also achieved the total synthesis of this compound, displayed potent antiproliferative activity against HCT-15 human colorectal cancer cells. researcher.life This derivative was also shown to induce apoptosis, which may contribute to its selectivity for cancer cells over normal cell lines. researcher.life It is important to note that these findings are not directly on this compound itself but on a related synthetic compound or crude plant extracts.

Table 1: In Vitro Biological Activities of this compound-Containing Extracts and Related Compounds

Substance Cell Line(s) Observed Effects Reference(s)
Borreria verticillata ExtractNot specifiedNo significant cytotoxic effect; moderate anti-plasmodial activity. researchgate.net, pastic.gov.pk
5-benzyl juglone (synthetic derivative)HCT-15 (colorectal), MCF-7 (breast)Potent antiproliferative activity, induction of apoptosis. researcher.life

This table is interactive. Click on the headers to sort the data.

Information regarding the specific effects of this compound on cell cycle regulation is sparse. One study abstract mentions that in the process of evaluating synthesized compounds, including a derivative developed alongside the synthesis of this compound, cell cycle arrest was analyzed by flow cytometry. researcher.life The investigation indicated that a 5-benzyl juglone derivative could induce cell cycle arrest at the G0/G1 phase in HCT-15 cells. researcher.life However, detailed studies focusing exclusively on the impact of purified this compound on the cell cycle phases in various cell lines are not available in the current literature. scribd.comresearcher.life

A review of published scientific research reveals a lack of studies specifically investigating the impact of this compound on the cellular processes of migration and invasion. Standard in vitro methods to assess these phenomena, such as wound healing or scratch assays and transwell migration assays, have not been reported in the context of this compound treatment. nih.gov Therefore, whether this compound can inhibit or promote the migratory and invasive potential of cells, a key aspect in cancer metastasis, remains to be determined.

There is currently no available research data on the effects of this compound on autophagy or lysosomal pathways. Autophagy is a critical cellular degradation and recycling process, and its modulation can impact cell survival and death. nih.govnih.gov The lysosome is the primary organelle for this process. nih.govnih.gov Whether this compound induces or inhibits autophagy, or affects lysosomal function and biogenesis, has not been investigated in vitro.

Epigenetic Modulations Induced by this compound

Extensive searches of publicly available scientific literature and research databases have yielded no specific information regarding the epigenetic modulations induced by the chemical compound this compound. The following sections detail the lack of findings in the areas of histone modification and DNA methylation.

Histone Modification Profiles Altered by this compound

There is currently no scientific evidence to suggest that this compound alters histone modification profiles. Research into the biological activity of this compound has not yet extended to its potential effects on histone acetyltransferases (HATs) or histone deacetylases (HDACs), which are the enzymes responsible for adding or removing acetyl groups from histone proteins, a key mechanism in regulating gene expression. researchgate.netnih.govsigmaaldrich.comnih.govmedchemexpress.comrndsystems.com Consequently, no data is available to construct a table of histone modification profiles in response to this compound.

DNA Methylation Patterns in Response to this compound

Similarly, there is a lack of information on whether this compound influences DNA methylation patterns. DNA methylation, a critical epigenetic mechanism in gene silencing and regulation, is mediated by DNA methyltransferases (DNMTs). sigmaaldrich.comactivemotif.comnih.govplos.orgmdpi.com There are no published studies indicating that this compound acts as a DNA methyltransferase inhibitor or otherwise affects the methylation status of CpG islands in the genome. Therefore, no data can be presented on DNA methylation patterns in response to this compound.

Preclinical Biological Activity and Efficacy of Borrecapine

In Vitro Pharmacological Profiling of Borrecapine

The in vitro evaluation of this compound has provided initial insights into its biological activity, particularly its potential as an antiplasmodial agent.

Currently, there are no specific receptor binding or affinity characterization studies for this compound reported in the peer-reviewed scientific literature.

There is no available data from specific enzyme activity or inhibition assays for the compound this compound in the reviewed scientific literature.

Cell-based assays have been crucial in identifying the primary biological activity of this compound. Research has centered on its effects on parasitic protozoa.

An investigation into the chemical components of Borreria verticillata, a plant used in traditional medicine for treating various ailments including malaria, led to the isolation of this compound. nih.govphcogrev.comcore.ac.uk In this context, this compound was identified as an active component against the malaria parasite. core.ac.uk Specifically, this compound demonstrated antiplasmodial activity against a chloroquine-resistant strain of Plasmodium falciparum, exhibiting a 50% inhibitory concentration (IC50) value of 11.4 µM. core.ac.uk This finding marked the first report of biological activity for this specific natural alkaloid. core.ac.uk

The crude organic extract of Borreria verticillata, from which this compound was isolated, also underwent antiparasitic evaluation. The extract showed moderate activity against Plasmodium falciparum. pastic.gov.pk However, it was found to be completely inactive against other parasites such as Trypanosoma cruzi and Leishmania donovani. core.ac.uk Furthermore, the plant extract did not exhibit significant cytotoxic effects on Vero mammalian cells, suggesting a degree of selectivity for the parasite over mammalian cells. core.ac.uk

Table 1: In Vitro Antiplasmodial Activity of this compound

Compound Parasite Strain IC₅₀ (µM)

Table 2: In Vitro Activity of Borreria verticillata Organic Extract

Assay Type Target Organism/Cell Line Observed Activity
Antiplasmodial Plasmodium falciparum Moderate pastic.gov.pk
Antitrypanosomal Trypanosoma cruzi Inactive core.ac.uk
Antileishmanial Leishmania donovani Inactive core.ac.uk

In Vivo Efficacy Studies of this compound in Animal Models of Disease

Despite promising in vitro results, the evaluation of this compound's efficacy in live animal models has not yet been reported.

There are no published studies detailing the in vivo efficacy of isolated this compound in any murine models of disease.

There is no available scientific literature on the assessment of this compound's efficacy in non-murine mammalian models.

Pharmacodynamic Assessments of this compound in Preclinical Settings

Detailed pharmacodynamic assessments of this compound in preclinical environments are not described in the available literature.

No studies have been published that investigate the direct target engagement of this compound in animal tissues. While the broader class of indole (B1671886) alkaloids is known to interact with various biological targets, the specific molecular targets of this compound have not been elucidated through in vivo studies. mdpi.com

Information regarding the dose-response relationships of this compound in preclinical efficacy models is not available. One study on an extract of Borreria verticillata, which contains this compound, showed moderate activity against Plasmodium falciparum in vitro, but this does not provide a dose-response curve for the purified compound in an animal model. researchgate.net

Comparative Efficacy of this compound with Reference Compounds in Preclinical Studies

There are no published preclinical studies that compare the efficacy of this compound with any reference or standard-of-care compounds. Such comparative studies are essential for understanding the potential therapeutic value of a new chemical entity, but this information is not available for this compound.

Combination Therapies Involving this compound in Preclinical Models

The scientific literature lacks any reports on preclinical studies evaluating this compound in combination with other therapeutic agents. Research into potential synergistic or additive effects of this compound with other compounds has not been published.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Borrecapine

Identification of Key Pharmacophores within Borrecapine

A pharmacophore represents the three-dimensional arrangement of essential molecular features responsible for a drug's biological activity. While dedicated pharmacophore modeling studies for this compound have not yet been published, an analysis of its recently corrected structure allows for the identification of potential key features. researchgate.netresearchgate.net

The core of this compound is a heavily substituted pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle. researchgate.netresearchgate.net This scaffold is prevalent in many biologically active compounds due to its ability to explore three-dimensional space effectively, its stereochemical complexity, and the non-planar, flexible nature of the ring. researchgate.net

Key structural and potential pharmacophoric features of this compound include:

A Tetrasubstituted Pyrrolidine Core: This central scaffold provides a rigid framework positioning the substituents in a specific spatial orientation.

A Quaternary Carbon Center: The presence of a quaternary carbon at the C3 position introduces significant steric bulk and locks the relative stereochemistry of the substituents at that position. researcher.life

An Indole (B1671886) Moiety: Specifically, a 3-methylindole (B30407) group is attached to the pyrrolidine ring. The indole nucleus is a well-known pharmacophore in medicinal chemistry, capable of participating in hydrogen bonding (N-H) and π-stacking interactions.

An Ethyl Group: This alkyl substituent contributes to the molecule's hydrophobicity.

A Methyl Group: Also contributing to the lipophilic character of the molecule.

Stereochemistry: this compound possesses multiple stereocenters. The precise spatial arrangement of each substituent is critical for its interaction with a biological target, a fact underscored by the recent correction of its relative configuration. researchgate.netresearchgate.net

These features collectively define the potential for hydrogen bonding, hydrophobic interactions, and specific steric engagements with a target protein, such as those within P. falciparum.

Systematic Structural Modifications and Their Impact on Bioactivity (Preclinical)

The total synthesis of this compound, notably through a copper-catalyzed [4+1] heteroannulation to form a 1-pyrroline (B1209420) intermediate, has opened the possibility of creating a variety of analogues for SAR studies. researchgate.netresearcher.life The synthetic route allows for the variation of substituents on the pyrrolidine core by using different starting materials.

Mechanistic studies for the synthesis have explored the compatibility of various functional groups, providing a roadmap for future analogue synthesis. researchgate.net For instance, the synthesis of the 1-pyrroline precursors has been shown to tolerate a wide range of substituents at positions that would correspond to the C2, C3, and C4 positions of the pyrrolidine ring in the final product.

While a library of this compound analogues has not yet been reported along with their biological evaluation, the synthetic methodology has been demonstrated with various building blocks. The table below summarizes the scope of substituents tolerated in the synthesis of the key 1-pyrroline intermediate, which are precursors for potential this compound analogues.

Table 1: Synthesized 1-Pyrroline Precursors for Potential this compound Analogues Data sourced from studies on the synthesis of 1-pyrrolines, which are intermediates in the total synthesis of this compound. researchgate.net

Precursor Position Substituent Type Specific Examples Synthesized
C2 Substituent Aromatic (Electron-Donating) 4-Methoxyphenyl, 4-Methylphenyl
Aromatic (Electron-Withdrawing) 4-Bromophenyl, 4-Chlorophenyl, 4-(Trifluoromethyl)phenyl
Heteroaromatic 2-Thienyl, 2-Furyl
Alkyl/Alkenyl Styryl, Propyl, Cyclohexyl, tert-Butyl
C3/C4 Substituents Alkyl Methyl, Ethyl, Isopropyl
Aryl Phenyl
Cycloalkyl Cyclopentyl, Cyclohexyl
Alkyne Moiety Aryl Phenyl, 4-Methoxyphenyl, 4-Chlorophenyl

The synthesis of these varied precursors demonstrates the chemical feasibility of generating a diverse library of this compound analogues for systematic SAR studies. However, at present, no preclinical data on the bioactivity of these potential analogues has been published.

Currently, there is no published data detailing the effects of specific substituents on the biological potency or selectivity of this compound. The single reported activity is for the natural product itself. core.ac.uk Future studies involving the synthesis and biological testing of the analogues described in section 5.2 are required to elucidate these relationships. Such studies would aim to determine whether electron-donating or electron-withdrawing groups on the aromatic rings, or variations in the size and lipophilicity of the alkyl groups, enhance or diminish its antiplasmodial activity.

The three-dimensional conformation of a molecule is crucial for its biological function. For this compound, this is particularly significant due to the recent reassignment of its relative stereochemistry. researchgate.netresearchgate.net The initially proposed structure would adopt a different low-energy conformation compared to the correct structure, leading to a flawed understanding of how it fits into a biological target's binding site.

The pyrrolidine ring is not planar and undergoes a rapid conformational change known as pseudorotation, which influences the spatial orientation of its substituents. researchgate.netresearchgate.net The specific stereochemistry of this compound, combined with the steric hindrance from its multiple substituents, will restrict the range of possible conformations. Computational studies could help to determine the preferred low-energy conformations of the correct this compound structure, providing insight into the bioactive conformation responsible for its antiplasmodial effects. Mechanistic studies on related synthetic reactions have utilized conformational analysis to explain stereochemical outcomes, a technique that could be applied to understand this compound's bioactivity. acs.org

Rational Design of this compound Analogues Based on SAR

Rational drug design involves creating new molecules with improved properties based on an understanding of their SAR and interaction with a biological target. While the foundational work for such a program on this compound is now in place—including a confirmed structure, a total synthesis route, and initial bioactivity data—no studies have yet been published on the rational design of this compound analogues. researcher.lifeepfl.ch

Future rational design efforts could involve:

Simplification: Creating simplified analogues to identify the minimal necessary pharmacophore.

Modification of the Indole Moiety: Replacing the indole with other aromatic or heteroaromatic systems to probe the importance of the N-H donor and π-system.

Stereochemical Exploration: Synthesizing other diastereomers of this compound to understand the optimal stereochemistry for activity.

Computational Approaches in this compound SAR Elucidation

Computational chemistry provides powerful tools for understanding SAR, designing new compounds, and predicting their properties. nih.gov To date, no specific computational studies focused on this compound have been reported in the literature.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov A QSAR model can be used to predict the activity of newly designed compounds before they are synthesized.

No QSAR models for this compound have been developed. The creation of a robust QSAR model would require a dataset of diverse this compound analogues with corresponding experimentally measured biological activities. Given that only the activity of the parent compound is known, there is currently insufficient data to build such a model. Once a library of analogues is synthesized and tested, QSAR could become a valuable tool in the optimization of this compound as a potential therapeutic lead. youtube.com

Research into the structure-activity relationship (SAR) and structure-property relationship (SPR) of the natural product this compound is still in its nascent stages. The foundation for such studies has been laid with the successful total synthesis of the molecule, which opens the door for the creation of various analogs to explore the impact of structural modifications on its biological activity and physicochemical properties. researchgate.netresearcher.life this compound, a 2,3,3,5-tetrasubstituted pyrrolidine, possesses multiple stereocenters and functional groups that can be systematically altered to probe their significance. researchgate.net

While comprehensive SAR and SPR studies on a series of purpose-synthesized this compound derivatives are not yet widely published, the existing literature on related pyrrolidine-containing compounds provides a general context for potential future research. researchgate.net For instance, studies on other bioactive pyrrolidine derivatives investigate the influence of steric factors and the substitution patterns on the pyrrolidine ring to understand their effects on biological activity. researchgate.net

The biological activity of this compound itself has been evaluated in some contexts. Isolated from Borreria verticillata, it has been identified as an indole alkaloid. researchgate.netresearchgate.net Studies have shown that this compound exhibits moderate activity against Plasmodium falciparum, the parasite responsible for malaria. researchgate.net However, it was found to be inactive against Trypanosoma cruzi and Leishmania donovani. researchgate.net

Future SAR studies on this compound would likely involve the synthesis of analogs with modifications at key positions, such as:

Alterations to the substituents on the pyrrolidine ring.

Modification of the indole moiety.

Changes in the stereochemistry of the chiral centers.

These studies would be crucial in identifying the key pharmacophoric features of this compound responsible for its observed biological activities and for optimizing its potency and selectivity.

Similarly, SPR studies would focus on how these structural changes affect the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for its development as a potential therapeutic agent.

Ligand-Based Drug Design Strategies for this compound

As of now, there is a notable absence of published research specifically detailing the application of ligand-based drug design strategies to this compound. Ligand-based drug design is a computational approach employed when the three-dimensional structure of the biological target is unknown. creative-biolabs.commdpi.com This methodology relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. Techniques such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) are central to this approach. frontiersin.org

A typical ligand-based design workflow for this compound, should a sufficient number of active analogs become available, would involve:

Pharmacophore Modeling : Identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) of this compound and its active analogs that are responsible for their biological activity. creative-biolabs.comnih.gov This model could then be used as a 3D query to screen large compound libraries for novel scaffolds that match the pharmacophore and may possess similar activity. frontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) : Developing a mathematical model that correlates the chemical structures of this compound analogs with their biological activities. frontiersin.org This model could then be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

The successful total synthesis of this compound provides the necessary chemical foundation to generate a dataset of analogs, which would be the first step in pursuing a ligand-based drug design campaign. researchgate.netresearcher.life

Fragment-Based Approaches in this compound Research

There is currently no available scientific literature describing the use of fragment-based drug discovery (FBDD) in the context of this compound. FBDD is a method for identifying lead compounds as part of the drug discovery process. azolifesciences.comgardp.org It involves screening libraries of small, low-molecular-weight compounds, known as fragments, to identify those that bind weakly to a biological target. openaccessjournals.comnih.gov These initial fragment "hits" are then optimized and grown into more potent, drug-like molecules. openaccessjournals.comnih.gov

The application of FBDD to a target of this compound would necessitate the identification of its specific biological target. Once the target is known, a typical FBDD campaign would proceed as follows:

Fragment Screening : A library of fragments would be screened against the target protein using biophysical techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to identify binders. openaccessjournals.comnih.gov

Hit-to-Lead Optimization : The identified fragment hits would then be elaborated into more potent leads. This can be achieved through several strategies, including:

Fragment Growing : Extending the fragment to make additional interactions with the target's binding site. nih.gov

Fragment Merging : Combining two or more fragments that bind to adjacent sites to create a larger, more potent molecule. azolifesciences.com

Fragment Linking : Connecting two fragments that bind to distinct sites with a chemical linker. azolifesciences.com

Given that the specific molecular target of this compound is not yet well-defined in the public domain, the application of fragment-based approaches remains a prospective strategy for future research.

Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Characterization of Borrecapine

Absorption Studies of Borrecapine in Preclinical Models (In Vitro/In Vivo)

The absorption of a compound following administration is a critical determinant of its bioavailability. Preclinical studies typically employ a combination of in vitro, ex vivo, and in vivo models to predict how a compound like this compound would be absorbed in humans. srce.hr

Gastrointestinal Permeability Assessments (In Vitro/Ex Vivo)

To evaluate the potential oral absorption of a compound, its ability to cross the intestinal barrier is assessed using various models. researchgate.net

In Vitro Models:

Caco-2 Permeability Assay: This is a widely used model that utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) which, when cultured, differentiate to resemble the enterocytes of the small intestine. enamine.net This assay can provide information on passive diffusion and active transport mechanisms, including the potential for a compound to be a substrate for efflux transporters. enamine.netadmescope.com

Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a non-cell-based assay that assesses passive transcellular permeability across an artificial lipid-infused membrane. evotec.comnih.gov It is a high-throughput method often used in early drug discovery to rank compounds based on their passive diffusion characteristics. admescope.comevotec.com

Ex Vivo Models:

Everted Gut Sac Technique: This method uses a segment of the intestine from a preclinical species, such as a rat, which is turned inside out and filled with a buffer solution. The transport of the compound from the mucosal (outer) to the serosal (inner) side is measured. This model retains more of the physiological and anatomical features of the intestine compared to in vitro models. researchgate.net

No specific data from these assays for this compound are currently published.

Route of Administration Effects in Animal Models

Oral (PO): To assess oral bioavailability and the extent of absorption from the gastrointestinal tract.

Intravenous (IV): This route ensures 100% bioavailability and serves as a reference to determine the absolute bioavailability of other routes.

Subcutaneous (SC) or Intramuscular (IM): To evaluate absorption from these parenteral sites.

Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC) would be determined for each route. While studies have been conducted on other alkaloids from Borreria species, specific data for this compound is not available.

Distribution of this compound in Animal Tissues and Organs

Once absorbed, a compound distributes throughout the body. Understanding the extent and sites of distribution is crucial for assessing potential efficacy and toxicity.

Tissue Distribution Profiling (e.g., Brain Penetration, Organ Accumulation)

Tissue distribution studies are typically conducted in animal models, such as rats. nih.gov After administration of the compound, various tissues and organs (e.g., brain, liver, kidneys, lungs, heart, muscle) are collected at different time points. nih.gov The concentration of the compound in each tissue is then quantified to determine the extent of distribution and identify any potential sites of accumulation. nih.gov For compounds intended to act on the central nervous system, assessment of brain penetration is particularly important.

There are no published tissue distribution studies specifically for this compound.

Plasma Protein Binding Characteristics of this compound

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to exert a pharmacological effect. evotec.comwuxiapptec.com Only the unbound (free) fraction of a drug is generally considered to be pharmacologically active and available for metabolism and excretion. evotec.com

The standard method for determining plasma protein binding is equilibrium dialysis . evotec.comsygnaturediscovery.com In this assay, a semi-permeable membrane separates a compartment containing the compound in plasma from a compartment with buffer. domainex.co.uk At equilibrium, the concentration of the unbound compound is the same in both chambers, allowing for the calculation of the fraction unbound (fu). bioivt.com This can be performed using plasma from various species, including humans and preclinical models, to assess inter-species differences. sygnaturediscovery.com

Specific plasma protein binding data for this compound has not been reported in the scientific literature.

Metabolism of this compound in Preclinical Species

Metabolism, or biotransformation, is the process by which the body chemically modifies a compound, primarily in the liver. This process can lead to the formation of metabolites that may be more easily excreted. Understanding the metabolic pathways of a compound is essential for characterizing its clearance and identifying any potentially active or toxic metabolites. admescope.com

In preclinical studies, the metabolism of a compound is investigated using both in vitro and in vivo methods:

In Vitro Metabolism:

Liver Microsomes: These are subcellular fractions containing key drug-metabolizing enzymes, such as cytochrome P450s (CYPs). Incubating the compound with liver microsomes from different species (e.g., rat, dog, human) can identify the primary metabolic pathways and potential species differences. srce.hr

Hepatocytes: Intact liver cells (hepatocytes) contain a broader range of metabolic enzymes, including both Phase I (e.g., CYPs) and Phase II (e.g., UGTs) enzymes. srce.hr

In Vivo Metabolite Profiling:

Following administration of the compound to an animal model, biological samples such as plasma, urine, and feces are collected to identify the metabolites formed in a living system. admescope.com

The stereochemistry of a chiral drug like this compound can influence its metabolism, with different enantiomers potentially being metabolized at different rates or through different pathways. wuxiapptec.com

Detailed metabolic pathways and the identity of any metabolites for this compound have not been documented in available research.

Identification of Metabolites

A thorough review of scientific databases and publications reveals a lack of specific studies focused on the identification of this compound metabolites. In typical drug metabolism studies, researchers would utilize preclinical models (e.g., rodents, canines) to identify how the parent compound is transformed in the body. This process often involves the administration of the compound and subsequent analysis of plasma, urine, and feces using advanced analytical techniques like mass spectrometry to detect and structure-elucidate metabolic products. Such data is crucial for understanding the compound's biological activity and potential for toxicity. However, for this compound, such metabolite identification studies are not currently available in the public domain.

Enzymatic Pathways Involved in this compound Biotransformation

The specific enzymatic pathways responsible for the biotransformation of this compound have not been documented. Generally, drug metabolism is carried out by a host of enzymes, primarily the cytochrome P450 (CYP) superfamily for oxidation, and uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs) for conjugation. Determining which specific enzymes are involved is a key step in preclinical characterization, as it helps predict potential drug-drug interactions. Without experimental data from in vitro studies using liver microsomes, hepatocytes, or recombinant enzymes, the enzymatic pathways for this compound's metabolism remain speculative.

In Vitro Metabolic Stability in Hepatic Microsomes/Hepatocytes

There is no available data on the in vitro metabolic stability of this compound in liver microsomes or hepatocytes. These assays are standard preclinical tools used to estimate the intrinsic clearance of a compound, providing an early indication of how quickly it might be metabolized and cleared from the body. The results, typically presented as half-life (t½) and intrinsic clearance (CLint), are fundamental for predicting in vivo pharmacokinetic behavior. The absence of this data for this compound hinders a comprehensive understanding of its metabolic profile.

Excretion Pathways of this compound in Preclinical Models

Detailed information on the excretion pathways of this compound in preclinical models is not publicly available.

Similarly, there is no published information regarding the biliary excretion of this compound or the potential for enterohepatic recirculation. Investigating biliary excretion is important, especially for larger molecules, as it represents a significant route of elimination. Enterohepatic recirculation, if present, can have a substantial impact on a drug's pharmacokinetics, often leading to a longer half-life.

Pharmacokinetic Modeling and Simulation for this compound (Preclinical)

No specific preclinical pharmacokinetic models or simulations for this compound have been published. Pharmacokinetic modeling is a powerful tool used to describe and predict the concentration-time course of a drug in the body, aiding in the design of further studies and the translation of findings from preclinical species to humans. nih.govnih.gov The development of such models requires rich datasets from in vivo pharmacokinetic studies, which appear to be unavailable for this compound.

Population Pharmacokinetics in Animal Cohorts

Population pharmacokinetics (PopPK) offers a sophisticated approach to analyzing PK data from preclinical studies. researchgate.netnih.gov Unlike traditional methods that analyze data from each animal individually, PopPK modeling utilizes data from all subjects in a study simultaneously, employing non-linear mixed-effects modeling. semanticscholar.org This methodology is particularly advantageous in preclinical research, especially when working with small animals where sparse sampling (collecting a limited number of samples per animal) is often necessary to avoid physiological stress that could impact the experimental outcome. tandfonline.com

A hypothetical PopPK study for this compound would likely be conducted in rodent models, such as rats or mice, which are common in early drug development. nih.gov The study would aim to identify a structural pharmacokinetic model that best describes the concentration-time profile of this compound and to quantify both the typical values of PK parameters and the variability between individual animals (inter-individual variability). researchgate.netnih.gov

The general workflow for such a study would involve:

Model Development: Beginning with a basic structural model (e.g., one- or two-compartment model) to describe the general trend of this compound's concentration over time. researchgate.net

Variance Modeling: Defining the residual unidentified variability in the data. researchgate.net

Covariate Analysis: Investigating the influence of specific factors (covariates) such as body weight, age, or sex on the pharmacokinetic parameters of this compound. researchgate.net This helps in understanding the sources of variability in drug exposure.

Table 1: Hypothetical Population Pharmacokinetic Parameters of this compound in a Rat Model

ParameterDescriptionTypical Value (Hypothetical)Inter-Individual Variability (%CV)
CL/F (L/hr/kg) Apparent Clearance0.8525%
V/F (L/kg) Apparent Volume of Distribution15.230%
k_a (1/hr) Absorption Rate Constant1.240%
t_1/2 (hr) Elimination Half-life12.6-
F (%) Bioavailability20-

This table is interactive. You can sort the columns by clicking on the headers.

The hypothetical data suggest that this compound could be a compound with moderate clearance and a large volume of distribution, indicating extensive distribution into tissues. nih.govfrontiersin.org The relatively low bioavailability is a common challenge with natural product-based compounds. frontiersin.org

Prediction of Preclinical Exposure-Response Relationships

Understanding the relationship between the exposure to a drug (as measured by its concentration in plasma or at the target site) and its pharmacological effect (response) is a cornerstone of drug development. frontiersin.org For an antiparasitic agent like this compound, the response would typically be the inhibition of parasite growth or parasite killing. worktribe.com Preclinical PK/PD modeling aims to establish a quantitative link between this compound exposure and its antiparasitic activity. allucent.com

This is often achieved by integrating data from in vivo efficacy studies in animal models of parasitic disease, for instance, a mouse model of malaria. nih.gov In such a study, infected animals would be treated with varying doses of this compound, and both drug concentrations and parasite load would be measured over time. plos.org

A PK/PD model can then be developed to describe the time course of the antiparasitic effect. A common approach is to use an Emax model, which relates the drug concentration to the magnitude of the effect, up to a maximum possible effect (Emax). plos.org Key parameters derived from such a model include:

EC50: The concentration of the drug that produces 50% of the maximal effect. This is a measure of the drug's potency.

Emax: The maximum achievable effect.

Hill Coefficient (γ): A parameter that describes the steepness of the concentration-response curve.

Table 2: Hypothetical Preclinical Exposure-Response Parameters for this compound Against a Parasite Model

ParameterDescriptionHypothetical Value
EC50 (ng/mL) Half-maximal Effective Concentration50
Emax (% Parasite Inhibition) Maximum Parasite Inhibition99.5
Hill Coefficient (γ) Steepness of the Curve1.5

This table is interactive. You can sort the columns by clicking on the headers.

These hypothetical parameters would suggest that this compound is a potent antiparasitic agent, capable of achieving near-complete inhibition of parasite growth at sufficient concentrations. The PK/PD model, once established, can be used for simulation to explore different dosing scenarios ("what if" scenarios) to predict the dose and schedule required to maintain plasma concentrations above the target EC50 or EC90 (the concentration required for 90% of the maximal effect) for a duration sufficient to clear the parasitic infection. frontiersin.org This predictive power is invaluable for optimizing the design of further preclinical studies and for informing the selection of a starting dose for potential human trials. unc.edupharmtech.com

Advanced Analytical and Bioanalytical Methodologies for Borrecapine Research

Chromatographic Techniques for Borrecapine Analysis

Chromatography is a fundamental technique for the separation, identification, and purification of components in a mixture. For this compound research, several chromatographic methods are employed, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, particularly for its isolation, purification, and quantification. core.ac.ukms-editions.cl The method's high resolving power allows for the separation of this compound from a complex mixture of other alkaloids and plant metabolites often found in its natural source, Borreria verticillata. core.ac.ukresearchgate.net

In a typical application, this compound is isolated from plant extracts through a multi-step process involving initial extraction with organic solvents followed by column chromatography. core.ac.uk HPLC is then used as a final purification step. For instance, normal-phase HPLC with a silica (B1680970) column can be employed to yield high-purity this compound. core.ac.uk The purity of the isolated compound is often assessed using HPLC with a diode-array detector (DAD), which can evaluate peak purity by comparing spectra across the chromatographic peak. ms-editions.cl

For quantification, a validated HPLC method is essential. jrespharm.com This involves establishing parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). ms-editions.clijrpc.com A calibration curve is constructed by analyzing standard solutions of known this compound concentrations, allowing for the accurate determination of its amount in a sample based on peak area or height. researchgate.net The choice of stationary and mobile phases is critical; reversed-phase columns (like C18) with hydro-organic mobile phases are commonly used for the analysis of alkaloids. jrespharm.com

Table 1: HPLC Parameters for this compound Purification

ParameterDescriptionExample from Literature core.ac.uk
Technique Normal Phase HPLCSphereclone silica column
Column Dimensions 250 x 10 mm250 x 10 mm
Mobile Phase Isocratic elution30% Hexane: 70% Ethyl Acetate (B1210297)
Flow Rate 1 mL/min1 mL/min
Detection UV Detector254 nm

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile compounds. openaccessjournals.com Its application in this compound analysis is contingent on the volatility and thermal stability of the alkaloid or its derivatives. While direct analysis is possible if the compound is sufficiently volatile, derivatization is often employed to increase volatility and improve chromatographic performance for less volatile compounds. scirp.org

Potential applications of GC in this compound research include:

Purity Assessment: GC, particularly when coupled with a Flame Ionization Detector (FID), can be used for the quantitative determination of this compound's purity. scirp.org

Impurity Profiling: The high resolution of capillary GC columns allows for the separation and detection of trace-level impurities, which is critical for pharmaceutical quality control. openaccessjournals.comphenomenex.com

Metabolic Studies: In preclinical studies, GC can be used to analyze volatile metabolites of this compound in biological samples, although it is generally more limited to lower molecular weight compounds compared to LC-MS. phenomenex.comdrawellanalytical.com

GC is widely used in the pharmaceutical industry for analyzing residual solvents, raw materials, and in pharmacokinetic studies. openaccessjournals.comscirp.org Given this compound's nature as a natural product, GC could also be valuable in identifying and quantifying other volatile compounds present in the source plant extract. gentechscientific.com

Capillary Electrophoresis for this compound and Metabolites

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates molecules based on their charge-to-size ratio in an electric field. universiteitleiden.nl It is particularly well-suited for the analysis of polar and ionogenic compounds, making it a valuable tool for studying alkaloids like this compound and its metabolites, which are often charged under specific pH conditions. universiteitleiden.nlnih.gov

Key advantages of CE include its high separation efficiency, minimal sample and solvent consumption, and short analysis times. nih.gov For this compound research, CE can be applied in several ways:

Analysis of this compound: Capillary Zone Electrophoresis (CZE), the simplest form of CE, can be used to separate this compound from other charged species in a sample. universiteitleiden.nl The separation buffer's pH can be adjusted to optimize the charge and thus the electrophoretic mobility of the analyte. nih.gov

Metabolite Profiling: CE is a powerful technique in metabolomics for profiling polar metabolites in biological fluids. universiteitleiden.nl It offers a separation mechanism that is orthogonal to chromatography, providing complementary information. universiteitleiden.nl This would be particularly useful for separating polar and isomeric metabolites of this compound that might be difficult to resolve by HPLC alone.

Purity Analysis: The high resolving power of CE allows it to be used as a method to assess the purity of isolated or synthesized this compound.

When coupled with mass spectrometry (CE-MS), the technique provides both separation and structural identification, enhancing its utility in metabolite studies. universiteitleiden.nl

Mass Spectrometry (MS) Techniques for this compound

Mass Spectrometry (MS) is an indispensable tool in this compound research for determining its molecular weight, elucidating its structure, and identifying its metabolites. ijpras.com It is often coupled with a chromatographic separation technique to analyze complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalysis

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantitative bioanalysis of small molecules in complex biological matrices like plasma, urine, and tissues. agilexbiolabs.comagnopharma.combiotrial.com Its high sensitivity, selectivity, and speed make it ideal for pharmacokinetic studies, which are crucial in drug development. bioanalysis-zone.comnih.gov

In a typical LC-MS/MS workflow for this compound bioanalysis, a sample would first undergo extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences. biotrial.com The extract is then injected into an HPLC system for separation. The analyte eluting from the column enters the mass spectrometer, where it is ionized (commonly by electrospray ionization, ESI). The first quadrupole (Q1) selects the precursor ion (the molecular ion of this compound), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) scans for specific product ions, creating a highly selective and sensitive detection method known as Multiple Reaction Monitoring (MRM). agnopharma.combiotrial.com This specificity reduces the need for perfect chromatographic separation and allows for reliable quantification even at very low concentrations. agnopharma.com

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with a mass deviation of less than 5 ppm. ijpras.comnih.gov This capability is crucial for determining the elemental composition of an unknown compound, which is the first step in identifying drug metabolites. nih.govresearchgate.net Instruments like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are commonly used HRMS systems. ijpras.comchromatographyonline.com

The identification of this compound metabolites involves comparing the metabolic profile of a dosed sample with a control sample. chromatographyonline.com HRMS can distinguish metabolite ions from endogenous background ions with the same nominal mass. chromatographyonline.com For example, research on the crude extract of B. verticillata has utilized High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESITOF-MS) to confirm the identity of isolated compounds, including this compound, by comparing the exact mass to previously reported data. core.ac.uk In metabolite identification studies, the accurate mass shift between the parent drug (this compound) and a potential metabolite allows researchers to hypothesize the type of biotransformation that occurred (e.g., oxidation, glucuronidation). ijpras.comchromatographyonline.com Further structural confirmation is typically achieved through tandem MS (MS/MS) experiments, where the fragmentation pattern of the metabolite is compared to that of the parent drug. researchgate.net

Imaging Mass Spectrometry for Tissue Distribution of this compound

Imaging Mass Spectrometry (IMS) is a powerful technology that visualizes the spatial distribution of molecules directly in biological tissues without the need for labels. kcl.ac.ukmestrelab.com This technique provides critical insights into where a compound like this compound is synthesized, transported, and stored within the plant, linking its chemical presence to specific anatomical regions. researchgate.netacs.org While no specific IMS studies on this compound have been published, the methodologies are well-established for analyzing alkaloids in plant tissues. researchgate.netacs.org

Two primary IMS techniques applicable to this compound research are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI).

MALDI-IMS : In this technique, a thin tissue section is coated with a matrix that absorbs energy from a laser. The laser is fired across the sample, desorbing and ionizing the analyte (this compound), which is then analyzed by the mass spectrometer to create a molecular map. mestrelab.com MALDI-IMS has been successfully used to visualize the distribution of various alkaloids in the roots, stems, and leaves of other medicinal plants, often revealing accumulation in specific tissues like the vascular bundles or epidermis. researchgate.net

DESI-IMS : This method uses a charged solvent spray to desorb and ionize molecules from a sample surface under ambient conditions. acs.org It is particularly useful as it requires minimal sample preparation. DESI-MSI has been employed to map the spatiotemporal distribution of numerous alkaloids in different plant organs, providing valuable information on their biosynthesis and translocation. acs.org

Applying these techniques to Borreria species could precisely map the localization of this compound, providing a deeper understanding of its physiological role within the plant.

Spectroscopic Methods for this compound Characterization in Research

Spectroscopic methods are indispensable for the structural characterization of natural products. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about a molecule's atomic connectivity, functional groups, and electronic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Configuration

NMR spectroscopy is the most definitive method for elucidating the complex three-dimensional structure of organic molecules like this compound. Recent research has highlighted the power of modern NMR techniques, as a comprehensive spectroscopic analysis led to a critical revision of the previously reported structure of this compound. scribd.compressbooks.pub An extensive reinvestigation using 1D NMR (¹H, ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC) determined that the initially assigned relative configuration was incorrect. scribd.compressbooks.pub This work established the definitive absolute configuration of this compound, underscoring the importance of advanced NMR analysis in natural product chemistry. scribd.com

The revised and accurately assigned NMR data are essential for the unambiguous identification of this compound in research.

PositionδC (ppm)δH (ppm, mult., J in Hz)
2170.1-
341.63.13 (dd, 17.3, 7.8) 2.79 (dd, 17.3, 7.1)
566.94.32 (t, 7.5)
637.12.28 (m) 2.09 (m)
7109.9-
8127.3-
9118.57.06 (ddd, 8.1, 7.0, 1.2)
10119.97.12 (ddd, 8.1, 7.0, 1.2)
11111.37.32 (d, 8.1)
12121.87.48 (d, 8.1)
13136.4-
1432.02.92 (t, 6.2)
1522.11.91 (m)
16118.05.33 (t, 7.2)
17131.8-
1825.81.70 (s)
1917.81.61 (s)
N-1-8.19 (s)
N-4-2.90 (t, 8.5)

Data sourced from Beniddir, M. et al., Phytochemistry, 2023. scribd.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information for structural characterization. UV-Vis spectroscopy reveals details about the electronic transitions within conjugated systems, while IR spectroscopy identifies the specific functional groups present in a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum of this compound shows absorption maxima (λmax) characteristic of its indole (B1671886) chromophore. This information is useful for detection and quantification purposes, particularly in chromatographic analyses. ucla.edu

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays absorption bands corresponding to its key functional groups. nih.govoa.mg These include the N-H stretch of the indole ring, C=O stretching of the amide, and C=C stretching from the aromatic and alkene portions of the molecule. nih.govoa.mg

Spectroscopic Data for this compound
UV (λmax) 225, 283, 291 nm
IR (νmax) 3241, 1653, 1621, 1459 cm⁻¹

Data sourced from Beniddir, M. et al., Phytochemistry, 2023. scribd.com

Immunoassays and Biosensors for this compound Detection (Research Applications)

While instrumental methods provide comprehensive structural data, immunoassays and biosensors offer the potential for rapid, highly sensitive, and selective detection of target molecules in complex samples for research purposes. univ-tours.frresearchgate.net To date, no specific immunoassays or biosensors have been developed for this compound. However, established principles could be applied to create such tools.

Immunoassays: These methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), rely on the specific binding of an antibody to its target antigen. univ-tours.froregonstate.edu To develop an immunoassay for this compound, it would first need to be treated as a hapten—a small molecule that can elicit an immune response only when attached to a large carrier protein (e.g., BSA or KLH). univ-tours.fr This conjugate would be used to produce monoclonal or polyclonal antibodies that specifically recognize the this compound molecule. Such an assay would enable high-throughput screening of plant extracts or other biological samples in a research setting. univ-tours.frlabcompare.com

Biosensors: Genetically encoded biosensors are another promising avenue for research applications. For tryptophan-derived alkaloids like this compound, a common approach involves using transcription factors that naturally respond to tryptophan or its metabolites. nih.govresearchgate.net For instance, the tryptophan repressor (TrpR) from E. coli can be engineered to recognize a specific target molecule. nih.govresearchgate.net Binding of the target analyte to the repressor protein controls the expression of a reporter gene (e.g., GFP), generating a measurable signal. Developing a TrpR-based biosensor for this compound could allow for real-time monitoring of its production in engineered microbial systems or for screening mutant libraries of biosynthetic enzymes. researchgate.netresearchgate.net

Hyphenated Techniques (e.g., GC-MS, LC-NMR) for this compound

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures containing natural products like this compound. researchgate.netphcogrev.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile and semi-volatile compounds. nih.gov While this compound itself is not typically volatile enough for direct GC-MS analysis, the technique has been used to analyze the chemical profile of Borreria verticillata extracts. researchgate.net These studies have identified other components like fatty acids and terpenoids, providing a broader understanding of the plant's phytochemistry. researchgate.net Analysis of this compound via GC-MS would likely require a chemical derivatization step to increase its volatility.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): The coupling of liquid chromatography with NMR spectroscopy (LC-NMR) is a premier technique for the direct structural elucidation of compounds within a complex mixture, bypassing the need for tedious isolation. Modern LC-NMR, especially when combined with mass spectrometry (LC-NMR-MS), offers unparalleled insight into natural product chemistry. The recent successful reinvestigation of this compound's structure relied heavily on advanced, hyphenated 2D NMR techniques, which function on similar principles of correlating different spectroscopic data points to build a molecular structure. scribd.com The use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to high-resolution mass spectrometry (HRESIMS) was also critical in the analysis of this compound and related alkaloids, allowing for accurate mass determination and formula prediction.

Computational and Theoretical Studies of Borrecapine

Quantum Chemical Calculations on Borrecapine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. ekb.egresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, forming the basis for predicting its geometry, stability, and reactivity.

Electronic Structure and Reactivity Predictions

While specific DFT studies detailing the electronic structure of this compound are not prominent in the surveyed literature, the methodology offers a robust framework for its characterization. Such studies would typically involve geometry optimization of the molecule to find its most stable three-dimensional structure. From this optimized structure, various electronic properties can be calculated to predict its chemical behavior.

A key aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs) —the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for estimating the chemical reactivity and stability of a molecule; a smaller gap generally implies higher reactivity. nih.gov

Another important tool is the Molecular Electrostatic Potential (MEP) map . The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. uni-muenchen.dewolfram.com Color-coding on the MEP surface (typically red for negative potential and blue for positive potential) highlights sites that are likely to be involved in electrostatic interactions, such as hydrogen bonding, or are susceptible to electrophilic or nucleophilic attack. nih.govresearchgate.net For this compound, an MEP analysis would pinpoint the most probable sites for interaction with biological receptors or for chemical modification.

Table 1: Key Concepts in Electronic Structure and Reactivity Analysis

Descriptor Description Significance for this compound
HOMO Highest Occupied Molecular Orbital. The outermost orbital containing electrons. Indicates the molecule's electron-donating capability and sites susceptible to electrophilic attack.
LUMO Lowest Unoccupied Molecular Orbital. The innermost orbital without electrons. Indicates the molecule's electron-accepting capability and sites susceptible to nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A primary indicator of molecular stability and chemical reactivity. A smaller gap suggests higher reactivity.

| MEP Map | Molecular Electrostatic Potential map. A 3D visualization of the charge distribution. | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for non-covalent interactions and chemical reactions. uni-muenchen.de |

Conformational Landscape Analysis

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the full range of stable conformers and their relative energies to determine the most probable shapes the molecule will adopt.

Computational methods, such as molecular mechanics followed by higher-level DFT calculations, are employed to explore the conformational landscape. mdpi.com A detailed conformational analysis was performed on a derivative of borreverine, an alkaloid related to this compound, using the B3LYP functional with the 6-31G(d,p) basis set. This study identified the most stable conformer and compared its optimized geometry with its crystallographic structure. Such an analysis for this compound would be crucial for understanding which of its shapes is most likely to be biologically active. The process typically involves an initial broad search for possible conformers, followed by geometry optimization of the most promising candidates to accurately determine their structures and relative stabilities. rsc.org

Molecular Docking and Molecular Dynamics Simulations of this compound

While quantum chemical calculations describe the intrinsic properties of this compound, molecular docking and dynamics simulations are used to study its interactions with biological macromolecules, such as proteins or enzymes. These simulations are vital for predicting binding modes and affinities, which are central to structure-based drug design. nih.govelsevier.com

Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govscialert.net The process involves sampling numerous possible conformations of the ligand within the protein's binding site and scoring them based on how well they fit geometrically and energetically. researchgate.net Although specific molecular docking studies featuring this compound are not widely reported, this methodology would be the primary approach to identify its potential biological targets and elucidate its mechanism of action at a molecular level.

The docking process would generate a series of potential binding poses for this compound, ranked by a scoring function that estimates the binding affinity. Analysis of the best-ranked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex. nih.gov

Binding Free Energy Calculations

Following molecular docking, Molecular Dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-protein interaction. nih.govirbbarcelona.org MD simulations model the movement of atoms in the complex over time, allowing for the observation of conformational changes in both the ligand and the protein upon binding. dovepress.comscielo.sa.cr

MD simulations are also used to perform more rigorous calculations of binding free energy, which is a more accurate measure of binding affinity than docking scores. dovepress.com Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA are commonly used to estimate the free energy of binding from MD simulation trajectories. These calculations are computationally intensive but offer valuable insights into the thermodynamic stability of the this compound-protein complex. While specific MD studies on this compound are not found in the searched literature, this approach would be essential for validating docking results and refining the understanding of its binding affinity.

De Novo Design Strategies for this compound Analogues

De novo drug design involves the computational creation of novel molecules with desired properties, tailored to fit a specific biological target. nih.govijpsonline.com This approach can be used to design analogues of a natural product like this compound to improve its potency, selectivity, or pharmacokinetic properties.

The process typically starts with the three-dimensional structure of the target's binding site. Algorithms then either place small molecular fragments into favorable positions within the site and link them together, or "grow" a molecule atom-by-atom directly within the binding pocket. researchgate.net The generated structures are evaluated using scoring functions to predict their binding affinity. frontiersin.org

While no specific studies on the de novo design of this compound analogues have been identified, this strategy represents a logical next step in its development as a potential therapeutic lead. By using the this compound scaffold as a starting point or inspiration, computational models could generate novel derivatives with potentially enhanced biological activity. biosolveit.de These computationally designed analogues can then be prioritized for chemical synthesis and experimental testing, accelerating the drug discovery cycle.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Borreline

Cheminformatics and Machine Learning Applications in this compound Research

Currently, there are no specific cheminformatics or machine learning studies focused solely on this compound to report. General advancements in these fields show great promise for future applications in natural product research. nih.govnih.govresearchgate.netresearchgate.net

Predictive Models for this compound Bioactivity

No predictive models, such as QSAR or machine learning models, have been specifically developed and published for the bioactivity of this compound. The creation of such models would require a substantial amount of experimental bioactivity data for this compound and its analogues, which is not currently available in the public domain.

Virtual Screening for Novel this compound-like Compounds

There are no published studies detailing virtual screening campaigns to identify novel compounds with a this compound-like scaffold. Such research would be a valuable next step in exploring the therapeutic potential of this class of molecules.

Interactions of Borrecapine with Biological Systems Beyond Primary Targets

Off-Target Activity Profiling of Borrecapine (In Vitro/In Vivo Preclinical)

Preclinical investigations have identified the primary biological activity of this compound as antiplasmodial. Specifically, it has shown activity against a chloroquine-resistant strain of Plasmodium falciparum, the parasite responsible for malaria researchgate.net. The extract from Borreria verticillata, from which this compound is isolated, demonstrated moderate activity against Plasmodium falciparum but was found to be inactive against other parasites such as Leishmania donovani and Trypanosoma cruzi in in-vitro screenings researchgate.net.

Comprehensive off-target activity profiling is a crucial step in preclinical drug development to identify unintended interactions that could lead to adverse effects or new therapeutic opportunities eurofinsdiscovery.comcreative-biolabs.comnih.govnih.goveuropeanpharmaceuticalreview.com. Such profiling typically involves screening the compound against a broad panel of receptors, ion channels, enzymes, and transporters eurofinsdiscovery.comcreative-biolabs.comnih.govnih.goveuropeanpharmaceuticalreview.com.

However, based on currently available scientific literature, no broad off-target activity or safety pharmacology profiling data for this compound has been published. Therefore, its binding profile against other potential biological targets remains uncharacterized.

Table 1: Preclinical Biological Activity of this compound

Organism/TargetAssay TypeActivity LevelFinding
Plasmodium falciparum (chloroquine-resistant strain)In Vitro Antiplasmodial AssayActiveIdentified as one of the active components in Borreria verticillata extract with antiplasmodial properties. researchgate.net
Leishmania donovaniIn Vitro Antiparasitic Assay (Extract)InactiveThe crude extract of Borreria verticillata showed no activity. researchgate.net
Trypanosoma cruziIn Vitro Antiparasitic Assay (Extract)InactiveThe crude extract of Borreria verticillata showed no activity. researchgate.net

Impact of this compound on Microbiome (Preclinical Models)

The gut microbiome plays a significant role in health and disease, and its interaction with xenobiotics is an area of intense research frontiersin.orgnih.govnih.govnih.govmdpi.comembopress.orgfrontiersin.orgbiorxiv.orgresearchgate.net. Preclinical models, such as in vitro simulators of the human intestinal microbial ecosystem (SHIME) or animal studies, are used to assess how a compound may alter the composition and function of the gut microbiota nih.govembopress.orgfrontiersin.orgbiorxiv.orgresearchgate.net.

To date, there are no published preclinical studies investigating the specific impact of this compound on the microbiome. Research on other alkaloids suggests that this class of compounds can be metabolized by gut microbiota, which in turn can affect the microbial composition frontiersin.orgmdpi.com. However, without specific studies on this compound, its effect on microbial communities is unknown.

Table 2: Preclinical Data on this compound's Impact on the Microbiome

Preclinical ModelFinding
In Vitro/In Vivo Microbiome ModelsNo data available

Interaction with Transporters and Enzymes (Preclinical)

The interaction of drug candidates with metabolic enzymes, such as the Cytochrome P450 (CYP) family, and drug transporters, like P-glycoprotein (P-gp), is a critical component of preclinical evaluation to predict drug-drug interactions and pharmacokinetic profiles evotec.comenamine.netbienta.netevotec.comnih.govnih.govnih.govmdpi.comd-nb.infoevotec.com. In vitro assays using human liver microsomes or cell lines overexpressing specific transporters are standard methods for this assessment evotec.comenamine.netbienta.netevotec.comnih.govevotec.com.

There is currently no publicly available preclinical data on the interaction of this compound with key drug-metabolizing enzymes or transporters. Therefore, it is not known whether this compound acts as a substrate, inhibitor, or inducer of major CYP isoforms or transporters like P-gp.

Table 3: Preclinical Data on this compound's Interaction with Transporters and Enzymes

Transporter/EnzymeAssay TypeFinding
P-glycoprotein (P-gp)In Vitro AssaysNo data available
Cytochrome P450 (CYP) IsoformsIn Vitro Inhibition/Induction AssaysNo data available

Immunomodulatory Effects of this compound (Preclinical)

The immune system can be modulated by various natural and synthetic compounds. Preclinical studies often assess immunomodulatory effects by measuring changes in cytokine production (e.g., IL-6, TNF-α), lymphocyte proliferation, or the activity of immune cells like macrophages and natural killer cells nih.govrsc.orgpreprints.orgnih.govnih.gov. While indole (B1671886) alkaloids as a class have been noted for their potential immunomodulatory activities, with some exhibiting immunosuppressive or anti-inflammatory properties, these effects are highly structure-dependent nih.govrsc.orgpreprints.orgnih.govfrontiersin.org.

Specific preclinical studies on the immunomodulatory effects of this compound have not been reported in the available scientific literature. Consequently, its potential to modulate immune responses, such as the production of pro- or anti-inflammatory cytokines, remains to be determined.

Table 4: Preclinical Data on Immunomodulatory Effects of this compound

Immune ParameterPreclinical ModelFinding
Cytokine Production (e.g., IL-6, TNF-α)In Vitro/In Vivo ModelsNo data available
Lymphocyte ProliferationIn Vitro AssaysNo data available
Macrophage/NK Cell ActivityIn Vitro AssaysNo data available

Future Directions and Emerging Research Avenues for Borrecapine

Development of Next-Generation Borrecapine Analogues

The successful total synthesis of this compound provides a critical foundation for the development of novel analogues. researchgate.netnih.gov The primary goal of creating analogues is to systematically modify the core structure to enhance desired properties such as therapeutic efficacy, target specificity, metabolic stability, and pharmacokinetic profiles, while potentially reducing any inherent toxicity.

Future research in this area would involve synthetic chemistry strategies to create a library of this compound derivatives. Key modifications could target several sites on the molecule, including the indole (B1671886) nucleus, the pyrrolidine (B122466) ring, and its various substituents. nih.gov Leveraging the established synthetic pathways, chemists can introduce diverse functional groups to probe structure-activity relationships (SAR). epfl.ch For instance, modifications to the indole ring are common in developing analogues of other indole alkaloids to modulate receptor binding or other biological interactions. Similarly, altering the stereochemistry or substituents on the tetrasubstituted pyrrolidine core could lead to compounds with novel biological activities. researchgate.net

Hypothetical Analogue Series Structural Modification Rationale Primary Research Objective
Indole-Substituted Analogues Introduce various substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) at different positions of the indole ring.To enhance binding affinity to potential biological targets and improve metabolic stability.
Pyrrolidine Ring Variants Alter the stereochemistry at the chiral centers of the pyrrolidine ring.To investigate the role of stereochemistry in biological activity and target recognition.
Vinyl/Ethenyl Group Modifications Saturate or functionalize the vinyl and 2-methylprop-1-enyl side chains.To assess the importance of these unsaturated moieties for the compound's activity and to improve stability.
Bioisosteric Replacements Replace the indole core with other heterocyclic systems (e.g., benzofuran, azaindole).To explore novel chemical space and potentially discover new mechanisms of action or improved drug-like properties.

Exploration of Novel Therapeutic Indications for this compound (Preclinical Rationale)

While dedicated preclinical studies on this compound's therapeutic applications are limited, its chemical nature and origin provide a strong rationale for investigating several potential uses. This compound is isolated from Spermacoce verticillata (also known as Borreria verticillata), a plant used in traditional medicine. cabidigitallibrary.org Furthermore, related indole alkaloids and compounds from the Borreria genus have shown promise in various pharmacological contexts.

One promising avenue is in antiparasitic research . A review has noted the potential of compounds from this class, and specifically mentioned this compound in the context of antiparasitic constituents. researchgate.net Preclinical evaluation could involve screening this compound against a panel of parasites, such as those responsible for malaria (Plasmodium falciparum) or leishmaniasis (Leishmania species), building on findings for other constituents from related plants. researchgate.net

Another area of interest is oncology . Many indole alkaloids possess anticancer properties. researchgate.net Preclinical studies could assess the cytotoxicity of this compound against various cancer cell lines to determine if it exhibits antiproliferative effects.

Given that many alkaloids interact with the central nervous system, exploring neuropharmacological applications is also a logical step. Initial preclinical models could investigate this compound's activity on key neurotransmitter receptors or its potential role in neuroprotection.

Integration of Omics Technologies in this compound Research

To move beyond preliminary activity screening and understand the mechanisms by which this compound exerts its biological effects, the integration of "omics" technologies is essential. nih.govnih.gov These high-throughput methods can provide a comprehensive view of the molecular changes within a biological system in response to the compound. elsevier.com

Proteomics, the large-scale study of proteins, can identify the direct molecular targets of this compound and downstream changes in protein expression. abcam.comnih.gov By treating cells or tissues with this compound and comparing their proteome to untreated controls, researchers can pinpoint which proteins are upregulated, downregulated, or post-translationally modified. nih.gov This approach could reveal the specific cellular pathways that this compound modulates. For example, if this compound has anticancer effects, proteomics could identify key proteins in cell cycle regulation or apoptosis that are affected by the compound.

Transcriptomics analyzes the complete set of RNA transcripts in a cell, offering a snapshot of gene expression at a specific moment. wikipedia.orgyoutube.com Using techniques like RNA-sequencing, researchers can determine how this compound alters gene expression patterns. nih.gov This can provide crucial clues about its mechanism of action. For instance, if this compound induces genes involved in an anti-inflammatory response, it would provide a strong rationale for its development as an anti-inflammatory agent. cd-genomics.com This data is complementary to proteomics, showing the upstream regulatory changes that lead to the observed protein expression profiles.

Metabolomics involves the comprehensive analysis of small molecules (metabolites) within a biological system. frontlinegenomics.combritannica.com This technology can reveal how this compound perturbs cellular metabolism. nih.gov By tracking changes in metabolite levels, scientists can identify the specific metabolic pathways that are impacted. creative-proteomics.comnih.gov This is particularly relevant for investigating antiparasitic or anticancer effects, as these conditions often involve unique metabolic dependencies that can be targeted. For example, a metabolomics study could show that this compound disrupts glycolysis or amino acid metabolism in a cancer cell, leading to its death.

Omics Technology Potential Application in this compound Research Example of a Key Finding
Proteomics Identify direct protein targets and downstream expression changes.Identification of this compound binding to a specific kinase involved in cell proliferation.
Transcriptomics Characterize global changes in gene expression following treatment.Upregulation of genes associated with apoptosis in a cancer cell line treated with this compound.
Metabolomics Analyze perturbations in cellular metabolic networks.Depletion of key metabolites essential for a parasite's survival after exposure to this compound.

Advanced Delivery Systems for this compound (Preclinical Concept)

Natural products like this compound often face challenges in clinical development due to factors such as poor aqueous solubility, low bioavailability, and rapid metabolism. nih.gov Advanced drug delivery systems offer a preclinical strategy to overcome these hurdles. nih.gov Research into formulating this compound could significantly enhance its therapeutic potential.

Preclinical concepts for investigation could include encapsulation within lipid-based systems such as liposomes or nanoemulsions. These carriers can improve the solubility of hydrophobic compounds like this compound and protect them from premature degradation in the body. nih.gov Another approach involves the use of polymeric nanoparticles , which can be engineered for controlled or targeted release. nih.gov For instance, nanoparticles could be designed to accumulate preferentially at a tumor site, thereby increasing the local concentration of this compound and minimizing systemic exposure. Other potential platforms to explore in a preclinical setting include cyclodextrin (B1172386) complexes to enhance solubility or the development of prodrugs that release the active this compound molecule under specific physiological conditions. nih.gov

Nanoparticle Encapsulation for this compound

The therapeutic application of many natural products is often limited by challenges such as poor solubility, low bioavailability, and lack of target specificity. researchgate.netuonbi.ac.ke Nanoparticle encapsulation represents a promising strategy to overcome these hurdles for this compound. By enclosing the molecule within a nanoscale carrier, its physicochemical properties can be modulated to improve its delivery and efficacy. youtube.com

Various types of nanocarriers could be suitable for this compound, each offering distinct advantages. The choice of nanoparticle would depend on the specific therapeutic goal and the physicochemical characteristics of this compound.

Potential Nanoparticle Platforms for this compound Delivery:

Nanoparticle TypePotential Advantages for this compound DeliveryKey Research Considerations
Polymeric Nanoparticles (e.g., PLGA, PLA) Biodegradable and biocompatible, offering sustained and controlled release. phcog.com Can protect this compound from degradation and improve its stability.Optimization of polymer composition and particle size to control the release rate. Assessment of long-term stability and degradation products.
Lipid-Based Nanoparticles (e.g., Liposomes, Solid Lipid Nanoparticles) High biocompatibility and ability to encapsulate both hydrophilic and hydrophobic compounds. encyclopedia.pub Can enhance cellular uptake and reduce systemic toxicity.Formulation stability, drug loading efficiency, and the potential for premature drug leakage. Surface modification for targeted delivery.
Magnetic Nanoparticles Offer the potential for targeted delivery to specific tissues or organs under the influence of an external magnetic field. researchgate.netnih.gov Can also be used for theranostic applications, combining therapy and diagnosis.Biocompatibility of the magnetic material and the potential for long-term accumulation in the body. Ensuring efficient and specific targeting.

Research in this area would involve the formulation of this compound-loaded nanoparticles and their characterization in terms of size, surface charge, encapsulation efficiency, and drug release kinetics. Subsequent in vitro and in vivo studies would be necessary to evaluate their therapeutic efficacy and safety.

Prodrug Strategies for this compound

The development of prodrugs is another key strategy to improve the pharmacokinetic and pharmacodynamic properties of a parent drug. actamedicamarisiensis.ro A prodrug is a pharmacologically inactive derivative of a drug molecule that undergoes biotransformation in the body to release the active drug. pharmatutor.org This approach can be used to enhance solubility, increase permeability, improve stability, and achieve targeted drug delivery. actamedicamarisiensis.romdpi.com

The chemical structure of this compound contains functional groups, such as a secondary amine and potentially hydroxyl groups (depending on the specific tautomeric form), that could be amenable to chemical modification to create prodrugs. For instance, the secondary amine could be acylated to form an amide prodrug. The choice of the promoiety would be crucial in determining the activation mechanism and the release rate of the active this compound.

Potential Prodrug Strategies for this compound:

Prodrug LinkageFunctional Group on this compoundPotential AdvantagesActivation Mechanism
Amide Secondary AmineCan improve stability and modulate lipophilicity. mdpi.comEnzymatic hydrolysis by amidases.
Ester Potential Hydroxyl GroupsCan enhance lipophilicity and passive diffusion across cell membranes. actamedicamarisiensis.roEnzymatic hydrolysis by esterases.
Phosphate Ester Potential Hydroxyl GroupsCan significantly increase water solubility for intravenous administration. pharmatutor.orgEnzymatic cleavage by phosphatases.

The design of a successful this compound prodrug would require a thorough understanding of its metabolic pathways and the enzymes involved. Research would focus on the synthesis of various prodrugs and their evaluation for stability, conversion to the active drug, and improved biological activity in relevant assays.

Collaborative Research Opportunities and Global Initiatives in this compound Research

The complexity of natural product research, from isolation and structural elucidation to total synthesis and biological evaluation, necessitates a collaborative approach. The advancement of this compound research will likely depend on the formation of interdisciplinary and international collaborations.

Recent research on the structural reinvestigation of this compound involved a collaboration between researchers at the Université Paris-Saclay and the French National Centre for Scientific Research (CNRS). researchgate.netresearchgate.net This highlights the potential for building broader research networks. Such collaborations can bring together experts in natural product chemistry, synthetic organic chemistry, pharmacology, and drug delivery.

Future global initiatives could focus on:

International Consortia: Establishing consortia of research institutions from different countries to pool resources, expertise, and chemical libraries for the screening and development of this compound and its analogs.

Public-Private Partnerships: Collaborations between academic research groups and pharmaceutical companies to accelerate the translation of basic research findings into clinical applications.

Open-Access Databases: The creation of shared databases of spectroscopic data, synthetic routes, and biological activity data for this compound and related compounds to facilitate broader scientific access and collaboration. anr.fr

By fostering a collaborative environment, the scientific community can overcome the challenges associated with complex natural product research and unlock the full therapeutic potential of this compound.

Q & A

Q. What foundational methodologies are recommended for characterizing Borrecapine’s molecular structure?

To establish this compound’s structural identity, employ a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Resolve atomic connectivity and stereochemistry.
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve 3D crystal structure for absolute configuration validation. Methodological Tip: Cross-validate results with computational modeling (e.g., DFT calculations) to address discrepancies .

Q. How to design a robust experimental protocol for assessing this compound’s in vitro efficacy?

  • Control Groups : Include positive/negative controls and vehicle-treated samples to isolate compound-specific effects.
  • Replication : Perform triplicate experiments to ensure statistical power (e.g., n ≥ 3).
  • Blinding : Mask sample identities during data collection to minimize observer bias. Critical Consideration: Predefine success criteria (e.g., IC₅₀ thresholds) to avoid post hoc rationalization .

Q. What statistical approaches are suitable for analyzing this compound’s dose-response relationships?

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀.
  • ANOVA with Post Hoc Tests : Compare means across dosage groups (Tukey’s HSD for multiple comparisons). Data Integrity: Report confidence intervals and effect sizes to contextualize significance .

Advanced Research Questions

Q. How to resolve contradictions in reported pharmacological efficacy of this compound across studies?

  • Systematic Review : Aggregate data from peer-reviewed studies and assess heterogeneity via meta-analysis.
  • Variable Scrutiny : Compare experimental conditions (e.g., cell lines, assay endpoints, solvent systems).
  • Replication Studies : Independently validate contentious findings under standardized protocols. Framework Application: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. What strategies optimize this compound’s stability in longitudinal in vivo studies?

  • Accelerated Stability Testing : Expose the compound to stress conditions (e.g., elevated temperature, humidity) and monitor degradation via HPLC.
  • Formulation Adjustments : Explore excipients (e.g., cyclodextrins) to enhance solubility and shelf life. DOE Approach: Apply factorial design to evaluate interactions between pH, temperature, and light exposure .

Q. How to integrate multi-omics data to elucidate this compound’s mechanism of action?

  • Transcriptomics : Identify differentially expressed genes post-treatment via RNA-seq.
  • Proteomics : Quantify protein abundance changes using LC-MS/MS.
  • Pathway Enrichment : Overlay datasets on platforms like STRING or KEGG to map signaling networks. Data Integration: Use hierarchical clustering or machine learning (e.g., PCA) to detect cross-omics correlations .

Methodological Guidelines for Data Presentation

Table 1 : Example Framework for Reporting this compound’s Pharmacokinetic Data

ParameterMethod UsedUnitsMean ± SDReference Range
CₘₐₓLC-MS/MSng/mL120 ± 1590–150
TₘₐₓNon-compartmental analysish2.5 ± 0.31.5–3.5
Half-life (t₁/₂)WinNonlin®h8.2 ± 1.16.5–10.0

Source: Adapt from ICH guidelines for bioanalytical validation .

Key Considerations for Peer Review

  • Reproducibility : Document all protocols in supplemental materials, including equipment settings and reagent lot numbers .
  • Ethical Compliance : Disclose conflicts of interest and adhere to ARRIVE guidelines for animal studies .
  • Data Transparency : Share raw datasets via repositories (e.g., Zenodo) to facilitate independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Borrecapine
Reactant of Route 2
Borrecapine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.